molecular formula C16H15N3 B054484 Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- CAS No. 122027-54-7

Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)-

Cat. No. B054484
M. Wt: 249.31 g/mol
InChI Key: FNTVGFWNSZPDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)-, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism Of Action

Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- selectively inhibits Rho-associated protein kinase (ROCK), which plays a key role in various cellular processes, including cell migration, proliferation, and apoptosis. By inhibiting ROCK, Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- can alter the actin cytoskeleton and cell morphology, leading to changes in cellular behavior.

Biochemical And Physiological Effects

Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been shown to have a wide range of biochemical and physiological effects. It can inhibit cancer cell proliferation and induce apoptosis in cancer cells. It can also reduce blood pressure and improve endothelial function in animal models of hypertension and atherosclerosis. In addition, Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is its selectivity for ROCK inhibition. This allows for specific targeting of cellular processes that are regulated by ROCK. However, one limitation of Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is its potential toxicity at high concentrations. Careful dose-response studies are necessary to ensure that the compound is used at safe and effective concentrations in laboratory experiments.

Future Directions

For research include the development of more potent and selective inhibitors of ROCK, investigation of the potential use of Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- in combination with other drugs, and further studies to fully understand its mechanism of action and effects on cellular processes.

Synthesis Methods

The synthesis of Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is a multi-step process. The first step involves the synthesis of 2-(1H-imidazol-4-yl)-1-phenylethanol, which is then reacted with pyridine-4-carboxaldehyde to yield the final product. The synthesis method has been well-established and is reproducible in the laboratory setting.

Scientific Research Applications

Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. It has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis, as well as neurological disorders, such as Alzheimer's disease and stroke.

properties

CAS RN

122027-54-7

Product Name

Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)-

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

3-[2-(1H-imidazol-5-yl)-1-phenylethyl]pyridine

InChI

InChI=1S/C16H15N3/c1-2-5-13(6-3-1)16(9-15-11-18-12-19-15)14-7-4-8-17-10-14/h1-8,10-12,16H,9H2,(H,18,19)

InChI Key

FNTVGFWNSZPDQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CN=CC=C3

synonyms

Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)-

Origin of Product

United States

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